molecular formula C6H13ClO2 B156400 2-CHLORO-1,1-DIETHOXYETHANE CAS No. 621-62-5

2-CHLORO-1,1-DIETHOXYETHANE

Cat. No.: B156400
CAS No.: 621-62-5
M. Wt: 152.62 g/mol
InChI Key: OVXJWSYBABKZMD-UHFFFAOYSA-N
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Description

2-CHLORO-1,1-DIETHOXYETHANE, also known as 2-chloro-1,1-dimethoxyethane, is an organic compound with the molecular formula C4H9ClO2. It is a colorless liquid that is commonly used as a reagent in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable compound in various chemical processes.

Biochemical Analysis

Biochemical Properties

Chloroacetal plays a significant role in biochemical reactions. It interacts with DNA synthesis in animal cells . Both Chloroacetal and its metabolite, 2-chloroacetaldehyde, drastically inhibit DNA synthesis at concentrations of 10 to 20 microM . The inhibitory effect of these chemicals is directly on DNA synthesis rather than on the uptake of thymidine or the formation of nucleotides .

Cellular Effects

The effects of Chloroacetal on various types of cells and cellular processes are profound. It influences cell function by inhibiting DNA synthesis . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Chloroacetal exerts its effects through binding interactions with biomolecules, specifically DNA . It inhibits DNA synthesis, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloroacetal change over time. It has been observed that the inhibitory effect is reversible if 2-chloroacetaldehyde is removed within two hours but not after longer exposures . This suggests that Chloroacetal may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Chloroacetal vary with different dosages in animal models. At concentrations of 10 to 20 microM, Chloroacetal drastically inhibits DNA synthesis

Metabolic Pathways

Chloroacetal is involved in the metabolic pathway of DNA synthesis . It interacts with DNA, inhibiting its synthesis and potentially affecting metabolic flux or metabolite levels.

Preparation Methods

2-CHLORO-1,1-DIETHOXYETHANE can be synthesized through several methods. One common method involves the reaction of chloroacetaldehyde with methanol in the presence of an acid catalyst. This reaction produces chloroacetal and water as by-products. Another method involves the chlorination of acetaldehyde, followed by the reaction with methanol.

Industrial production of chloroacetal typically involves the chlorination of acetaldehyde in the presence of a catalyst, followed by the reaction with methanol. This method is efficient and yields high-purity chloroacetal suitable for various applications.

Chemical Reactions Analysis

2-CHLORO-1,1-DIETHOXYETHANE undergoes several types of chemical reactions, including:

  • Substitution Reactions: : this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. These reactions typically occur under mild conditions and produce a variety of substituted products.

  • Oxidation Reactions: : this compound can be oxidized to form chloroacetic acid or other oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.

  • Reduction Reactions: : this compound can be reduced to form chloroethanol or other reduced derivatives. Common reducing agents used in these reactions include lithium aluminum hydride and sodium borohydride.

Scientific Research Applications

2-CHLORO-1,1-DIETHOXYETHANE has a wide range of applications in scientific research, including:

  • Chemistry: : this compound is used as a reagent in organic synthesis to introduce chloro and acetal functional groups into molecules. It is also used in the synthesis of various pharmaceuticals and agrochemicals.

  • Biology: : this compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also used in the development of new biochemical assays and diagnostic tools.

  • Medicine: : this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is also used in the development of new drug delivery systems and therapeutic agents.

  • Industry: : this compound is used in the production of various industrial chemicals, including solvents, plasticizers, and surfactants. It is also used in the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

2-CHLORO-1,1-DIETHOXYETHANE is similar to other chloroacetaldehyde derivatives, such as chloroacetaldehyde dimethyl acetal and chloroacetaldehyde diethyl acetal. These compounds share similar chemical properties and reactivity, but differ in their alkyl substituents.

  • 2-CHLORO-1,1-DIETHOXYETHANEdehyde Dimethyl Acetal: : This compound has two methoxy groups attached to the carbon atom, making it more hydrophobic than chloroacetal. It is used in similar applications as chloroacetal, but may have different solubility and reactivity properties.

  • 2-CHLORO-1,1-DIETHOXYETHANEdehyde Diethyl Acetal: : This compound has two ethoxy groups attached to the carbon atom, making it more hydrophobic than chloroacetal. It is used in similar applications as chloroacetal, but may have different solubility and reactivity properties.

This compound is unique in its balance of hydrophilicity and hydrophobicity, making it a versatile reagent in various chemical processes. Its reactivity and versatility make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-chloro-1,1-diethoxyethane
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InChI

InChI=1S/C6H13ClO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXJWSYBABKZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H13ClO2
Source PubChem
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DSSTOX Substance ID

DTXSID4060735
Record name Ethane, 2-chloro-1,1-diethoxy-
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Molecular Weight

152.62 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2-Chloroacetal
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Vapor Pressure

5.0 [mmHg]
Record name 2-Chloroacetal
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CAS No.

621-62-5
Record name 2-Chloro-1,1-diethoxyethane
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Record name 2-Chloroacetal
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Record name Chloroacetaldehyde diethyl acetal
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Record name Ethane, 2-chloro-1,1-diethoxy-
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Record name Ethane, 2-chloro-1,1-diethoxy-
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Record name 2-chloro-1,1-diethoxyethane
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Record name CHLOROACETALDEHYDE DIETHYL ACETAL
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Synthesis routes and methods

Procedure details

To a mixture of 5 g of vinyl acetate and 27 ml of ethanol acetone cooled on dry ice 5 g of dry chlorine gas are added, then it is left standing for a night at room temperature. The reaction is poured onto 50 g of ice-water. The product is extracted with 30 ml of chloroform, the extract is washed with a sodium hydrogen carbonate solution and water, then dried on magnesium sulfate and distilled.
Quantity
5 g
Type
reactant
Reaction Step One
Name
ethanol acetone
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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